p38 MAP Kinase Inhibitor V
Descripción general
Descripción
p38 Mitogen-Activated Protein Kinase Inhibitor V is a highly specific and potent inhibitor of the p38α kinase. This compound is part of a class of inhibitors that target the p38 Mitogen-Activated Protein Kinase pathway, which plays a crucial role in inflammatory responses and various cellular processes. The inhibition of p38α kinase has been explored for therapeutic applications in inflammatory diseases, cancer, and other conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p38 Mitogen-Activated Protein Kinase Inhibitor V involves multiple steps, including the preparation of a DNA-encoded small molecule library using high fidelity yoctoReactor technology. This technology allows for the precise assembly of the inhibitor through a series of chemical reactions, including coupling and deprotection steps .
Industrial Production Methods
Industrial production of p38 Mitogen-Activated Protein Kinase Inhibitor V typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of binder trap enrichment technology to isolate and purify the desired inhibitor from a complex mixture .
Análisis De Reacciones Químicas
Types of Reactions
p38 Mitogen-Activated Protein Kinase Inhibitor V undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
p38 Mitogen-Activated Protein Kinase Inhibitor V has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the p38 Mitogen-Activated Protein Kinase pathway and its role in various chemical reactions.
Biology: Employed in research to understand the cellular processes regulated by p38 Mitogen-Activated Protein Kinase, such as inflammation and stress responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurological disorders
Mecanismo De Acción
p38 Mitogen-Activated Protein Kinase Inhibitor V exerts its effects by selectively inhibiting the p38α kinase. This inhibition occurs through the binding of the inhibitor to the active site of the kinase, preventing its phosphorylation and subsequent activation. The inhibition of p38α kinase leads to the suppression of downstream signaling pathways involved in inflammation and cellular stress responses .
Comparación Con Compuestos Similares
Similar Compounds
- p38β Mitogen-Activated Protein Kinase Inhibitors
- p38γ Mitogen-Activated Protein Kinase Inhibitors
- p38δ Mitogen-Activated Protein Kinase Inhibitors
Uniqueness
p38 Mitogen-Activated Protein Kinase Inhibitor V is unique due to its high specificity and potency for the p38α kinase. Unlike other inhibitors that may target multiple isoforms of p38 Mitogen-Activated Protein Kinase, this compound selectively inhibits p38α, making it a valuable tool for studying the specific role of this kinase in various biological processes .
Actividad Biológica
p38 MAP Kinase Inhibitor V, commonly referred to as SB 239063, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention due to its role in modulating various biological processes, particularly in the context of inflammation and cellular stress responses. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
p38 MAPK is involved in the regulation of inflammatory responses and cellular stress pathways. It is activated by various stimuli, including cytokines and environmental stressors, leading to the production of pro-inflammatory mediators such as TNFα and IL-1. Inhibition of this pathway can reduce inflammation and cellular damage associated with various diseases.
Key Mechanisms:
- Inhibition of Cytokine Production: SB 239063 effectively reduces the production of inflammatory cytokines by blocking p38 MAPK activation .
- Modulation of Adhesion Molecules: The inhibitor has been shown to decrease the expression of adhesion molecules on endothelial cells, thereby reducing leukocyte adhesion and infiltration during inflammatory responses .
- Cellular Protection: In models of myocardial ischemia/reperfusion injury, SB 239063 demonstrated cardioprotective effects by mitigating PMN (polymorphonuclear leukocyte) accumulation and associated tissue damage .
Research Findings
Several studies have highlighted the efficacy and safety profile of this compound across different pathological contexts:
Table 1: Summary of Key Studies on this compound
Case Studies
-
Myocardial Ischemia/Reperfusion Injury:
A study demonstrated that pre-treatment with SB 239063 significantly inhibited p38 MAPK activation in a murine model. The results indicated a marked reduction in myocardial injury and inflammatory cytokine levels, suggesting a protective role against reperfusion injury . -
Chronic Obstructive Pulmonary Disease (COPD):
A systematic review assessed the safety and efficacy of p38 MAPK inhibitors in COPD patients. While SB 239063 was found to be safe, it did not show significant improvements in lung function compared to placebo, highlighting the complexity of targeting this pathway in chronic inflammatory diseases . -
Liver Function Regulation:
Research indicated that constitutive activity of p38 MAPK regulates membrane transport in liver cells. Inhibition led to increased Na+ permeability and cell volume changes, suggesting potential therapeutic applications for liver dysfunctions .
Therapeutic Implications
The inhibition of p38 MAPK has significant therapeutic potential across various conditions:
- Inflammatory Diseases: Targeting this pathway can alleviate symptoms in autoimmune disorders such as rheumatoid arthritis and Crohn's disease.
- Cardiovascular Protection: By reducing inflammation during ischemic events, inhibitors like SB 239063 may offer protective benefits in heart disease.
- Cancer Therapy: Given its role in cellular stress response, modulating p38 MAPK activity could enhance the efficacy of cancer treatments by overcoming tumor resistance mechanisms.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOBCJMDNZHAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432396 | |
Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271576-77-3 | |
Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.